![molecular formula C15H12N2O3 B11504630 2-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol](/img/structure/B11504630.png)
2-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol
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Overview
Description
2-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including its role as an antidiabetic agent. The structure of this compound includes a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms (two nitrogen and one oxygen) and is substituted with a methoxyphenyl group and a phenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method starts with the preparation of 2-methoxybenzohydrazide from methyl 2-methoxybenzoate. This intermediate is then treated with an appropriate aryl aldehyde to form the desired oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Medicine: Potential antidiabetic agent due to its antiglycation activity.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol exerts its effects involves the inhibition of advanced glycation end-products (AGEs) formation. AGEs are formed through the reaction of proteins with sugar molecules, leading to various diabetic complications. This compound inhibits the formation of AGEs by acting as an antioxidant and preventing the oxidative cleavage of Amadori products .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but with a phenyl group instead of a phenol group.
Bemotrizinol: Another compound with a methoxyphenyl group, used in sunscreens for its UV-absorbing properties.
Uniqueness
2-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent antiglycation activity. This makes it a promising candidate for further research and development in the field of antidiabetic drugs.
Properties
Molecular Formula |
C15H12N2O3 |
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Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol |
InChI |
InChI=1S/C15H12N2O3/c1-19-13-9-5-3-7-11(13)15-17-16-14(20-15)10-6-2-4-8-12(10)18/h2-9,18H,1H3 |
InChI Key |
PTHGDYYWYNTZOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3O |
Origin of Product |
United States |
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